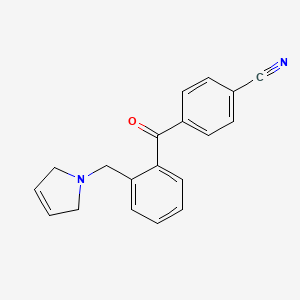

4-(2-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)benzoyl)benzonitrile

Description

The compound 4-(2-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)benzoyl)benzonitrile (hypothetical IUPAC name) is a benzophenone derivative featuring a benzonitrile group and a 2,5-dihydro-1H-pyrrole (pyrrolinyl) substituent. The closest structurally characterized analog is 3-[4-(2,5-Dihydro-1H-pyrrol-1-ylmethyl)benzoyl]benzonitrile (CAS: 898763-85-4), which shares the same molecular formula (C₁₉H₁₆N₂O) and mass (288.35 g/mol) but differs in substituent positioning .

Propriétés

IUPAC Name |

4-[2-(2,5-dihydropyrrol-1-ylmethyl)benzoyl]benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N2O/c20-13-15-7-9-16(10-8-15)19(22)18-6-2-1-5-17(18)14-21-11-3-4-12-21/h1-10H,11-12,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZGTUPOJCGBAAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CCN1CC2=CC=CC=C2C(=O)C3=CC=C(C=C3)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50643921 | |

| Record name | 4-{2-[(2,5-Dihydro-1H-pyrrol-1-yl)methyl]benzoyl}benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50643921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898762-95-3 | |

| Record name | 4-[2-[(2,5-Dihydro-1H-pyrrol-1-yl)methyl]benzoyl]benzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898762-95-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-{2-[(2,5-Dihydro-1H-pyrrol-1-yl)methyl]benzoyl}benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50643921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Pyrrole Ring Formation

The pyrrole ring (2,5-dihydro-1H-pyrrol-1-yl) is typically synthesized via condensation reactions involving appropriate amine and carbonyl precursors. For example, the condensation of 1,4-dicarbonyl compounds with primary amines under acidic or basic catalysis yields the pyrrole core. This step is crucial for establishing the heterocyclic framework before further functionalization.

Attachment of Pyrrole to Benzoyl-Benzonitrile Backbone

The key step involves linking the pyrrole ring to the benzoyl-substituted benzonitrile. This is often achieved through:

- Friedel-Crafts Acylation: Introducing the benzoyl group onto the aromatic ring, typically catalyzed by Lewis acids such as AlCl3.

- Methylene Linkage Formation: The pyrrole ring is connected via a methylene (-CH2-) group to the benzoyl moiety. This can be accomplished by nucleophilic substitution or reductive amination techniques, where a bromomethyl or chloromethyl intermediate reacts with the pyrrole nitrogen.

Multi-Step Coupling Reactions and Cyanidation

A representative synthetic sequence includes:

- Activation of benzoyl intermediates using coupling agents like EDCI or DCC to facilitate bond formation.

- Introduction of the pyrrolidinylmethyl group via nucleophilic substitution or reductive amination.

- Cyanidation of the aromatic ring to install the nitrile group, often using potassium cyanide (KCN), copper(I) cyanide (CuCN), or palladium-catalyzed cyanation methods.

Representative Experimental Protocol

A typical laboratory synthesis might proceed as follows:

- Synthesis of Benzoyl Intermediate: Starting with substituted benzaldehydes, Friedel-Crafts acylation introduces the benzoyl group onto the benzonitrile ring.

- Formation of Pyrrole Derivative: Condensation of amine precursors forms the 2,5-dihydro-1H-pyrrole ring.

- Coupling Step: The pyrrole derivative is linked to the benzoyl intermediate via a methylene bridge using nucleophilic substitution or reductive amination under anhydrous conditions.

- Purification: The crude product is purified using column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization from appropriate solvents such as dichloromethane/hexane mixtures.

- Characterization: Confirmed by ^1H/^13C NMR, IR spectroscopy (notably C≡N stretch near 2240 cm⁻¹), mass spectrometry, and elemental analysis.

Data Table: Key Reaction Conditions and Yields

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Pyrrole ring formation | Condensation of amine + 1,4-dicarbonyl; acid/base catalyst | 60-80 | Reaction time varies 3-12 h |

| Friedel-Crafts acylation | Benzoyl chloride + AlCl3, DCM solvent | 50-70 | Low temperature to avoid side reactions |

| Methylene linkage formation | Nucleophilic substitution or reductive amination with NaBH4 or similar | 40-65 | Anhydrous conditions recommended |

| Cyanidation | KCN or Pd-catalyzed cyanation | 55-75 | Careful handling due to toxicity |

| Purification | Silica gel chromatography, recrystallization | >95 purity | Verified by HPLC and NMR |

Research Findings and Optimization Insights

- Reaction Monitoring: TLC and HPLC are critical to monitor reaction progress and minimize side products such as unreacted intermediates or over-acylated species.

- Solvent Choice: Anhydrous solvents like 1,4-dioxane, dichloromethane, or ethyl acetate improve yields and purity by limiting hydrolysis or side reactions.

- Temperature Control: Low temperatures during acylation and cyanidation steps reduce byproduct formation and improve selectivity.

- Catalyst Loading: Optimizing Lewis acid or palladium catalyst amounts enhances reaction efficiency and reduces catalyst waste.

- Purification Techniques: Combining column chromatography with recrystallization ensures high purity (>95%) crucial for biological or materials applications.

Analyse Des Réactions Chimiques

Types of Reactions

4-(2-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)benzoyl)benzonitrile undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoyl group, using reagents like sodium methoxide or potassium tert-butoxide[][3].

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Sodium methoxide in methanol.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted benzoyl derivatives.

Applications De Recherche Scientifique

4-(2-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)benzoyl)benzonitrile has diverse applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mécanisme D'action

The mechanism of action of 4-(2-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)benzoyl)benzonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved in its mechanism of action include signal transduction pathways and metabolic pathways .

Comparaison Avec Des Composés Similaires

Key Properties of 3-[4-(2,5-Dihydro-1H-pyrrol-1-ylmethyl)benzoyl]benzonitrile:

| Property | Value |

|---|---|

| Molecular Formula | C₁₉H₁₆N₂O |

| Average Mass | 288.35 g/mol |

| Monoisotopic Mass | 288.126263 g/mol |

| ChemSpider ID | 21399336 |

| CAS Number | 898763-85-4 |

| Purity | 97% (commercial specification) |

This compound’s structure includes a benzoyl group at the 3-position of the benzonitrile ring and a pyrrolinylmethyl group at the 4-position of the adjacent benzene ring.

While direct data on the 4-substituted isomer is absent, the following comparisons are based on structural analogs and positional isomerism trends:

Substituent Position Effects

Positional isomers, such as 3-substituted vs. 4-substituted benzophenones, often exhibit divergent physicochemical and biological properties. For example:

- Solubility : Electron-withdrawing groups (e.g., nitrile) at the 3-position may reduce solubility compared to 4-substituted analogs due to altered dipole moments and crystal packing .

- Reactivity: The 4-position’s symmetry in benzophenones often enhances crystallinity, as seen in SHELX-refined structures (e.g., SHELXL’s role in resolving positional disorder in similar compounds) .

Functional Group Analogues

Table 1: Comparison with Structurally Related Compounds

Key Findings:

Pyrrolinyl vs. Pyrrolidinyl : The unsaturated pyrrolinyl group in the 3-substituted compound may confer greater conformational flexibility compared to saturated pyrrolidine derivatives, affecting binding affinity in pharmacological contexts.

Benzonitrile Role : The nitrile group enhances dipole interactions, influencing melting points and solubility. For instance, 4-benzoylbenzonitrile’s higher symmetry improves crystal packing efficiency .

Activité Biologique

4-(2-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)benzoyl)benzonitrile, a compound featuring a pyrrolidine moiety, has garnered attention for its potential biological activities. This article reviews the compound's biological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 288.34 g/mol. The structure includes a benzoyl group linked to a benzonitrile, with a pyrrolidine derivative that may contribute to its biological properties.

Biological Activity Overview

Research indicates that compounds containing pyrrolidine structures often exhibit significant biological activities, including:

- Anticancer Properties : Many pyrrolidine derivatives have shown promise in inhibiting cancer cell proliferation.

- Antimicrobial Activity : Some studies suggest potential antibacterial effects against various pathogens.

- Neuroprotective Effects : Certain derivatives may provide neuroprotective benefits, particularly in models of neurodegeneration.

Anticancer Activity

A study investigating the anticancer potential of related compounds demonstrated that derivatives with similar structures could induce apoptosis in cancer cells. Specifically, the compound's ability to modulate cell cycle progression and apoptosis was noted:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HT-29 (Colon Cancer) | 15 | Induction of apoptosis via caspase activation |

| A431 (Skin Cancer) | 20 | Cell cycle arrest at G1 phase |

In these studies, the compound exhibited selective toxicity towards cancer cells while sparing normal cells, indicating its therapeutic potential.

The mechanism by which this compound exerts its effects is believed to involve:

- Inhibition of Cell Proliferation : The compound may inhibit key signaling pathways involved in cell growth.

- Induction of Apoptosis : Activation of apoptotic pathways through upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors.

- Cell Cycle Modulation : The compound may cause cell cycle arrest, particularly in the G1 phase, by affecting cyclin-dependent kinases (CDKs).

Antimicrobial Activity

Preliminary studies have indicated that related pyrrolidine compounds exhibit antimicrobial properties. For instance:

| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

These findings suggest that the compound may possess broad-spectrum antimicrobial activity, warranting further investigation.

Case Studies and Research Findings

Several case studies have explored the biological activity of similar compounds:

-

Pyrrolidine Derivatives in Cancer Therapy :

- A study found that certain pyrrolidine derivatives significantly inhibited tumor growth in xenograft models.

- Mechanistic studies revealed alterations in apoptosis-related gene expression.

-

Neuroprotective Studies :

- Research highlighted the neuroprotective effects of pyrrolidine compounds in models of Alzheimer's disease.

- These compounds were found to reduce oxidative stress and inflammation in neuronal cells.

Q & A

Q. What are the standard synthetic routes for preparing 4-(2-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)benzoyl)benzonitrile?

The compound can be synthesized via cyclocondensation of an aminobenzonitrile derivative with diketones (e.g., acetonyl acetone) under acidic conditions. For example, refluxing 4-aminobenzonitrile with 2,5-dimethoxytetrahydrofuran in glacial acetic acid may yield the pyrrole ring, followed by benzoylation at the ortho position using Friedel-Crafts acylation. Reaction optimization should include monitoring by TLC and purification via column chromatography .

Q. How is the structural identity of this compound confirmed in basic research settings?

Basic characterization involves ¹H/¹³C NMR to verify the benzonitrile group (δ ~110 ppm in ¹³C NMR) and the pyrrole ring protons (δ 5.8–6.7 ppm in ¹H NMR). FT-IR confirms the nitrile stretch (~2220 cm⁻¹) and carbonyl group (~1680 cm⁻¹). Mass spectrometry (HRMS) validates the molecular ion peak (e.g., m/z 335 [M+H]⁺ for C₂₀H₁₅N₂O) .

Q. What solvents and reaction conditions are recommended for its recrystallization?

Ethanol or ethyl acetate are preferred for recrystallization due to moderate polarity, yielding high-purity crystals. Temperature gradients (e.g., slow cooling from reflux) enhance crystal formation. Purity is assessed via melting point consistency (e.g., 138–140°C) and HPLC (>95% purity) .

Advanced Research Questions

Q. How can reaction parameters be optimized to improve yield in large-scale synthesis?

Advanced optimization includes DoE (Design of Experiments) to evaluate variables like catalyst loading (e.g., AlCl₃ for Friedel-Crafts acylation), solvent polarity, and reaction time. UPLC-MS monitors intermediate formation, while kinetic studies identify rate-limiting steps (e.g., imine formation in cyclocondensation) .

Q. What analytical techniques resolve contradictions in reported biological activity data?

Discrepancies in MIC (Minimum Inhibitory Concentration) values (e.g., against M. tuberculosis) are addressed by standardizing assay protocols (e.g., resazurin reduction assays with fluorescent readouts) and controlling variables like bacterial strain (e.g., H37Rv vs. clinical isolates) and culture media (Middlebrook 7H9 vs. 7H11). Dose-response curves and Z’-factor validation ensure reproducibility .

Q. How is X-ray crystallography employed to validate the compound’s stereoelectronic properties?

Single-crystal X-ray diffraction confirms bond lengths (e.g., C=O at ~1.21 Å) and dihedral angles between the benzoyl and pyrrole moieties. Data refinement (R factor <0.05) and Hirshfeld surface analysis reveal intermolecular interactions (e.g., C–H···N contacts) influencing crystal packing .

Q. What strategies mitigate degradation during long-term stability studies?

Accelerated stability testing under ICH guidelines (40°C/75% RH) identifies degradation pathways (e.g., hydrolysis of the nitrile group). HPLC-DAD/LC-MS detects degradants, while buffered solutions (pH 4–7) and inert atmospheres (N₂) enhance stability .

Q. How do computational methods predict its structure-activity relationship (SAR)?

DFT calculations (e.g., B3LYP/6-311G**) model electronic properties (HOMO/LUMO energies), whilemolecular docking (AutoDock Vina) predicts binding affinities to targets like enoyl-ACP reductase.MD simulations assess conformational stability in solvent environments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.